Inolimomab

Catalog No.
S1827382
CAS No.
152981-31-2
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C10H15NOS
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0
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Inolimomab

CAS Number

152981-31-2

Product Name

Inolimomab

Molecular Formula

C10H15NOS

Molecular Weight

0

Inolimomab is a murine monoclonal antibody specifically designed to target the interleukin-2 receptor alpha chain (CD25). This receptor is predominantly expressed on activated T-cells, making inolimomab particularly relevant in immunological contexts such as graft-versus-host disease (GVHD) following hematopoietic stem cell transplantation. The drug is marketed under the name Leukotac and has been primarily investigated for its efficacy in treating steroid-resistant acute graft-versus-host disease, a condition where the immune system attacks the host's tissues post-transplantation due to donor immune cells recognizing the host as foreign .

Involved in its mechanism include:

  • Binding Reaction: Inolimomab attaches to CD25, forming an antibody-receptor complex.
  • Signal Inhibition: The binding prevents interleukin-2 from activating downstream signaling pathways that promote T-cell growth and survival.

These reactions are crucial for its therapeutic effects, particularly in controlling unwanted immune responses in patients undergoing transplantation .

The primary biological activity of inolimomab is its immunosuppressive effect, which is achieved through the inhibition of T-cell activation and proliferation. Clinical studies have demonstrated that inolimomab can effectively reduce the severity of acute graft-versus-host disease in patients who do not respond adequately to traditional steroid treatments. It has shown comparable efficacy to other monoclonal antibodies used for similar indications but may present a different safety profile, particularly regarding infection risks .

The synthesis of inolimomab involves several steps typical of monoclonal antibody production:

  • Immunization: Mice are immunized with human CD25 proteins to elicit an immune response.
  • Hybridoma Technology: B-cells from the immunized mice are fused with myeloma cells to create hybridomas that can produce antibodies.
  • Screening: Hybridomas are screened for those producing antibodies that specifically bind to CD25.
  • Cloning and Expansion: Selected hybridomas are cloned and expanded to produce large quantities of the antibody.
  • Purification: The produced antibodies are purified using protein A affinity chromatography or similar techniques to isolate inolimomab from other proteins .

Inolimomab is primarily applied in clinical settings for:

  • Treatment of Acute Graft-Versus-Host Disease: It is under investigation for its effectiveness in patients with steroid-resistant forms of this condition.
  • Potential Use in Other Autoimmune Disorders: Given its mechanism of action, there is interest in exploring inolimomab's applications beyond GVHD, including other autoimmune diseases where T-cell activation plays a critical role .

  • Combination Therapies: In clinical trials, inolimomab has been used alongside corticosteroids like methylprednisolone to enhance therapeutic outcomes.
  • Adverse Interactions: Research indicates that while inolimomab may reduce certain adverse effects compared to other treatments (e.g., fewer viral infections), it still carries risks associated with immunosuppression, including increased susceptibility to infections .

Inolimomab shares similarities with several other monoclonal antibodies used in immunotherapy, particularly those targeting interleukin-2 pathways or T-cell activation.

Compound NameTargetIndicationUnique Features
Anti-Thymocyte GlobulinT-cellsAcute Graft-Versus-Host DiseasePolyclonal antibody; broader immune modulation
BasiliximabInterleukin-2 receptorPrevention of organ transplant rejectionChimeric monoclonal antibody; specific for CD25
DaclizumabInterleukin-2 receptorMultiple sclerosisHumanized monoclonal antibody; targets CD25

Inolimomab's uniqueness lies in its murine origin and specific targeting of activated T-cells through CD25, which may result in a more focused immunosuppressive effect compared to broader acting agents like anti-thymocyte globulin .

Inolimomab is a murine monoclonal antibody belonging to the immunoglobulin G1 (IgG1) kappa isotype that specifically targets the alpha chain of the interleukin-2 receptor, also known as CD25 [1] [6]. As a monoclonal antibody, inolimomab possesses the characteristic Y-shaped structure composed of two identical heavy chains and two identical light chains interconnected by disulfide bonds [41]. The molecular weight of inolimomab is approximately 150-155 kilodaltons, which is consistent with the typical weight range of IgG1 antibodies [49] [51].

The heavy chains of inolimomab, each with a molecular weight of approximately 50-55 kilodaltons, define its IgG1 isotype and are responsible for its effector functions [52]. Each heavy chain consists of one variable domain (VH) and three constant domains (CH1, CH2, and CH3), with a hinge region located between CH1 and CH2 that provides flexibility to the molecule [38]. The light chains, each weighing approximately 23.5-25 kilodaltons, contribute to antigen binding specificity and consist of one variable domain (VL) and one constant domain (CL) [49] [52].

ComponentMolecular Weight (kDa)Function
Heavy Chain~50-55Defines antibody isotype and effector functions
Light Chain~23.5-25Contributes to antigen binding specificity
Variable Domain (VH)~12-15Antigen binding site formation
Variable Domain (VL)~12-15Antigen binding site formation
Constant Domain (CH1)~11-13Fab arm structural stability
Constant Domain (CH2)~11-13Fc receptor binding and complement activation
Constant Domain (CH3)~11-13Fc receptor binding and antibody stability
Constant Domain (CL)~11-13Light chain structural stability
Hinge Region~3-5Provides flexibility between Fab arms

The recombinant production of inolimomab involves mammalian expression systems, which are preferred for therapeutic monoclonal antibody production due to their ability to perform proper protein folding and complex post-translational modifications, including human-like glycosylation [34] [35]. Chinese hamster ovary (CHO) cells and mouse myeloma cells (NS0) are commonly used host cell lines for the production of inolimomab, as they are well-adapted to growth in suspension in serum-free medium and compatible with established selection systems crucial for stable cell line generation [35] [10].

The production process begins with the cloning of genes encoding the heavy and light chains of inolimomab into expression vectors, followed by transfection into the host cells [37]. After selection of high-producing clones, the cells are expanded in bioreactors under controlled conditions to maximize antibody yield [34]. The secreted inolimomab is then purified from the cell culture supernatant using protein A/G affinity chromatography, resulting in a product with greater than 95% purity as determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) [10].

Target Molecule: IL-2Rα/CD25 Structure and Function

The target of inolimomab, interleukin-2 receptor alpha chain (IL-2Rα/CD25), is a single-chain glycoprotein with a molecular weight of 55 kilodaltons in its glycosylated form and approximately 31 kilodaltons in its unglycosylated form [23] [27]. The protein is encoded by the IL2RA gene located on chromosome 10p15.1 in humans and consists of 272 amino acid residues, including a 21-residue signal peptide, a 219-residue extracellular region, a 19-residue transmembrane region, and a 13-residue cytoplasmic domain [14] [30].

The extracellular portion of IL-2Rα/CD25 contains two domains known as "sushi domains" or complement control protein (CCP) domains, which are also referred to as short consensus repeats (SCRs) [17] [32]. These domains, designated D1 and D2, are separated by a 42-residue inter-domain linker peptide (from Thr65 to His103) [31]. Each sushi domain spans approximately 60 amino acid residues and features a compact hydrophobic core enveloped by six beta-strands, stabilized by two disulfide bridges formed between four invariant cysteine residues [32] [33].

FeatureDescription
Domain TypeExtracellular protein-protein interaction module
Alternative NamesComplement Control Protein (CCP) domain, Short Consensus Repeat (SCR)
Number in IL-2RαTwo domains (D1 and D2)
Size (amino acids)~60 residues per domain
Structural MotifCompact hydrophobic core with 6 β-strands
Disulfide BondsTwo disulfide bridges per domain (I-III and II-IV)
Conserved ResiduesFour invariant cysteines, conserved tryptophan, glycine, proline
Domain ArrangementStrand-swapped arrangement unique among cytokine receptors
Inter-domain Linker42-residue linker peptide between D1 and D2
Binding InterfaceComposite surface formed by both domains for IL-2 binding

The IL-2Rα/CD25 protein plays a crucial role in the formation of the high-affinity interleukin-2 receptor complex, which also includes the beta (IL-2Rβ/CD122) and gamma (IL-2Rγ/CD132) chains [14] [19]. By itself, IL-2Rα/CD25 binds interleukin-2 with low affinity (dissociation constant Kd ~ 10^-8 M), but when associated with IL-2Rβ and IL-2Rγ, it forms a high-affinity heterotrimeric receptor complex (Kd ~ 10^-11 M) that transduces interleukin-2 signals [19] [30].

IL-2Rα/CD25 is expressed on various cell types, including activated T cells, regulatory T cells (Tregs), activated B cells, some thymocytes, bone marrow precursors, and oligodendrocytes [24] [18]. It is particularly highly expressed on regulatory T cells, where it is expressed constitutively [14]. The expression of IL-2Rα/CD25 is upregulated following T cell activation, making it an important marker for activated T lymphocytes [23] [18].

Binding Specificity and Affinity Kinetics

Inolimomab exhibits high binding specificity for the alpha chain of the interleukin-2 receptor (IL-2Rα/CD25), preventing interleukin-2 from binding to its receptor and thereby blocking the signaling pathway that leads to T cell proliferation [1] [4]. The binding of inolimomab to IL-2Rα/CD25 occurs through its variable domains (VH and VL), which form the antigen-binding site at the tips of the Fab arms of the antibody [38] [41].

The binding interaction between inolimomab and IL-2Rα/CD25 is characterized by high affinity, which is reflected in its association and dissociation kinetics [45]. Surface plasmon resonance (SPR) is a valuable technique for measuring these binding parameters in real-time, providing information on the association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (Kd) [44] [47].

InteractionAssociation Rate (kon)Dissociation Rate (koff)Equilibrium Dissociation Constant (Kd)
IL-2 + IL-2Rα~10^7 M^-1 s^-1Rapid~10^-8 M (low affinity)
IL-2 + IL-2Rβ/γcLower than IL-2Rα~10^-4 s^-1~10^-9 M (intermediate affinity)
IL-2 + IL-2Rα/β/γcEnhanced by IL-2Rα~10^-4 s^-1~10^-11 M (high affinity)
Inolimomab + IL-2RαHigh (specific binding)Slow (stable complex)High affinity binding

The binding of inolimomab to IL-2Rα/CD25 is characterized by a high association rate and a slow dissociation rate, resulting in a stable complex with high affinity [8] [45]. This high affinity binding allows inolimomab to effectively compete with interleukin-2 for binding to IL-2Rα/CD25, thereby preventing the formation of the high-affinity interleukin-2 receptor complex and blocking interleukin-2 signaling [1] [4].

The specificity of inolimomab for IL-2Rα/CD25 is demonstrated by its ability to bind to the alpha chain of the interleukin-2 receptor without cross-reacting with other components of the receptor complex or with other cytokine receptors [6] [12]. This specificity is due to the unique structural features of the variable domains of inolimomab, which have been selected to recognize specific epitopes on the IL-2Rα/CD25 molecule [38] [41].

Primary Target Recognition and Binding

Inolimomab exerts its therapeutic effects through selective binding to the interleukin-2 receptor alpha chain, also designated as CD25 [1] [3]. The CD25 molecule constitutes a critical component of the high-affinity interleukin-2 receptor complex, which consists of three distinct subunits: the alpha chain (CD25), the beta chain (CD122), and the common gamma chain (CD132) [4] [5]. The molecular architecture of this receptor complex demonstrates a hierarchical assembly pattern, where interleukin-2 initially binds to the alpha chain with low affinity, subsequently recruiting the beta chain to form an intermediate affinity complex, and finally incorporating the gamma chain to establish the high-affinity trimeric receptor [5] [6].

The binding affinity of the complete trimeric receptor complex approaches 10 picomolar, representing a thousand-fold increase over the alpha chain alone [6] [7]. This dramatic enhancement in binding affinity occurs through cooperative protein-protein interactions that stabilize the quaternary receptor structure. Crystallographic studies reveal that the CD25 subunit contributes the largest binding interface with interleukin-2, characterized by extensive hydrophobic interactions surrounded by a polar periphery [5] [8]. Remarkably, structural analysis demonstrates that CD25 makes no direct contacts with the beta or gamma chains, functioning instead as a high-affinity capture mechanism that presents interleukin-2 to the signaling components of the receptor complex [5].

Disruption of Receptor Assembly and Signal Initiation

When inolimomab binds to CD25, it effectively prevents the formation of functional high-affinity interleukin-2 receptor complexes [1] [2]. This competitive inhibition blocks interleukin-2 from accessing its binding site on CD25, thereby preventing the sequential recruitment of the beta and gamma chains necessary for signal transduction [3] [9]. The consequence of this blockade extends beyond simple receptor occupancy, as it fundamentally alters the cellular capacity to respond to interleukin-2 stimulation.

The downstream signaling cascade normally initiated by interleukin-2 receptor engagement involves the activation of Janus kinases JAK1 and JAK3, which associate with the beta and gamma chains respectively [10] [11]. These kinases undergo autophosphorylation upon receptor activation and subsequently phosphorylate specific tyrosine residues within the cytoplasmic domains of the receptor subunits [12] [13]. The phosphorylated tyrosine residues serve as docking sites for Signal Transducer and Activator of Transcription proteins, primarily STAT5, which undergo phosphorylation, dimerization, and nuclear translocation to regulate gene expression [12] [10].

Inolimomab disruption of CD25 binding effectively blocks this entire signaling cascade at its initial step. Without interleukin-2 binding to CD25, the receptor complex cannot achieve the conformational changes necessary for JAK activation [14] [6]. This results in decreased STAT5 phosphorylation and reduced expression of interleukin-2 target genes including CD25 itself, Foxp3, and various proliferation-associated molecules [14] [10].

Impact on Alternative Signaling Pathways

Beyond the primary JAK-STAT pathway, interleukin-2 receptor engagement normally activates additional signaling modules including the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathway and the mitogen-activated protein kinase pathway [12] [10]. These pathways contribute to diverse cellular responses including cell survival, metabolic reprogramming, and proliferation control. Inolimomab interference with interleukin-2 binding consequently diminishes activation of these parallel signaling networks, resulting in comprehensive suppression of interleukin-2-mediated cellular responses [14] [10].

The phosphoinositide 3-kinase pathway plays particularly important roles in conventional T-cell activation and proliferation, while its activity is naturally restricted in regulatory T cells through high expression of the phosphatase PTEN [15]. The mitogen-activated protein kinase pathway, including extracellular signal-regulated kinase activation, contributes to cell cycle progression and proliferative responses [12] [10]. Inolimomab blockade of these pathways through CD25 interference provides a mechanism for selective inhibition of activated T cells while potentially sparing quiescent cell populations.

Regulation of T-Cell Activation and Proliferation

Differential Effects on T-Cell Subsets

The therapeutic efficacy of inolimomab derives largely from its differential impact on various T-cell populations, which express CD25 at distinct levels and in different contexts [16] [17]. Naive CD4+ T cells express minimal or undetectable levels of CD25 and consequently remain largely unaffected by inolimomab treatment [18] [19]. In contrast, activated T cells rapidly upregulate CD25 expression following antigen receptor engagement and costimulatory signals, making them highly susceptible to inolimomab-mediated inhibition [18] [20].

This differential susceptibility creates a therapeutic window where pathological immune responses mediated by activated alloreactive T cells can be suppressed while preserving the capacity for future immune responses from quiescent cell populations [1] [21]. Clinical studies demonstrate that inolimomab treatment effectively reduces T-cell proliferation and activation in patients with steroid-refractory acute graft-versus-host disease, with response rates approaching 58-63% in various cohorts [22] [23].

The kinetics of CD25 expression following T-cell activation create additional complexity in inolimomab responses. CD25 upregulation occurs within hours of activation and persists for several days before gradually declining in the absence of continued stimulation [18] [20]. This temporal pattern means that inolimomab can effectively target recently activated T cells while having minimal impact on cells that activated prior to treatment initiation.

Inhibition of Clonal Expansion and Effector Function

Interleukin-2 serves as a critical growth factor for activated T cells, promoting both clonal expansion and the development of effector functions [14] [12]. By blocking interleukin-2 signaling through CD25 inhibition, inolimomab effectively prevents the massive clonal expansion that characterizes acute graft-versus-host disease [2] [21]. This inhibition occurs through multiple mechanisms including cell cycle arrest, reduced expression of proliferation-associated genes, and impaired metabolic reprogramming necessary for sustained proliferation [14] [10].

The molecular basis for these effects involves the requirement for interleukin-2 signaling in promoting expression of cyclins and cyclin-dependent kinases while suppressing cell cycle inhibitors such as p27 [10]. Without adequate interleukin-2 signaling, activated T cells fail to progress through the G1/S checkpoint and remain arrested in a quiescent state [10]. Additionally, interleukin-2 signaling promotes metabolic reprogramming toward glycolysis and glutaminolysis, which are necessary to support the biosynthetic demands of proliferating cells [14].

Inolimomab interference with these processes effectively limits the pathological expansion of alloreactive T cells while preserving their viability. This represents a form of functional silencing rather than cytotoxic elimination, which may contribute to the relatively favorable safety profile observed in clinical studies [22] [17].

Modulation of Activation-Induced Cell Death

Interleukin-2 signaling plays complex roles in both promoting T-cell survival and, paradoxically, sensitizing cells to activation-induced cell death under certain conditions [14] [24]. This dual function depends on the cellular context, the duration and intensity of signaling, and the presence of other regulatory factors. In the context of chronic immune activation characteristic of graft-versus-host disease, interleukin-2 signaling can contribute to the maintenance of pathological T-cell responses [25] [14].

Inolimomab modulation of interleukin-2 signaling may influence these death and survival pathways, potentially promoting the elimination of highly activated alloreactive T cells while preserving cells with lower activation states [21] [16]. This selective effect could contribute to the therapeutic benefit observed in clinical studies, where inolimomab treatment appears to preferentially affect the most problematic cell populations while preserving overall immune competence [22] [17].

Modulation of Regulatory T-Cell Dynamics

Regulatory T-Cell Dependence on Interleukin-2 Signaling

Regulatory T cells exhibit constitutively high expression of CD25 and demonstrate exquisite sensitivity to interleukin-2 signaling, making them particularly responsive to interleukin-2 at concentrations that fail to activate conventional T cells [15] [26]. This heightened sensitivity reflects both the high-affinity receptor complex and specialized intracellular signaling pathways that preferentially channel interleukin-2 signals through STAT5 rather than the proliferative pathways dominant in conventional T cells [15] [27].

The dependence of regulatory T cells on interleukin-2 signaling encompasses multiple aspects of their biology including survival, proliferation, suppressive function, and phenotypic stability [15] [28]. Genetic studies in both mice and humans demonstrate that defects in interleukin-2 signaling components result in severe autoimmune diseases associated with regulatory T-cell deficiency or dysfunction [15] [28]. This fundamental dependence creates a potential concern regarding inolimomab treatment, as excessive inhibition of interleukin-2 signaling could compromise regulatory T-cell function and exacerbate immune dysregulation.

Selective Targeting and Sparing of Regulatory T-Cell Function

Despite the high expression of CD25 on regulatory T cells, clinical studies suggest that inolimomab treatment does not completely eliminate regulatory T-cell function [16] [17]. Several mechanisms may contribute to this selective sparing effect. First, regulatory T cells express exceptionally high levels of CD25, which may provide some protection against complete receptor blockade [15] [29]. The binding kinetics and receptor occupancy requirements for inolimomab may allow some residual interleukin-2 signaling to occur in cells with very high receptor density.

Second, recent evidence suggests that regulatory T cells can maintain some suppressive function even with significantly reduced interleukin-2 signaling [29] [30]. Alternative signaling pathways and compensatory mechanisms may partially substitute for interleukin-2 in supporting regulatory T-cell homeostasis. Additionally, the short half-life of inolimomab (approximately 44.5 hours) may allow for intermittent recovery of interleukin-2 signaling between doses [16].

Impact on Regulatory T-Cell Subset Dynamics

The regulatory T-cell compartment encompasses multiple subsets with distinct phenotypic and functional characteristics [31] [32]. These include thymus-derived natural regulatory T cells and peripherally induced regulatory T cells, which may differ in their dependence on interleukin-2 signaling and their susceptibility to inolimomab-mediated inhibition [31] [32]. Additionally, a substantial population of Foxp3-positive regulatory T cells exists that express low or undetectable levels of CD25, particularly in tissues and inflammatory sites [31] [33].

These CD25-negative regulatory T cells may be relatively resistant to inolimomab effects while retaining suppressive function [31] [29]. This subset may provide a reservoir of regulatory activity that helps maintain immune homeostasis during treatment. Furthermore, the dynamic regulation of CD25 expression on regulatory T cells means that cells can lose and regain CD25 expression without losing their regulatory identity or function [31] [26].

The complex interplay between different regulatory T-cell subsets and their varying sensitivity to inolimomab may contribute to the therapeutic window observed in clinical studies [16] [17]. By selectively targeting the most highly activated T-cell populations while preserving regulatory mechanisms, inolimomab appears to achieve immune modulation without complete immunosuppression.

Long-Term Effects on Regulatory T-Cell Homeostasis

Long-term follow-up studies of inolimomab-treated patients suggest that the effects on regulatory T-cell populations may be reversible with treatment discontinuation [34]. The relatively rapid recovery of immune homeostasis following treatment completion indicates that inolimomab does not cause permanent damage to regulatory T-cell populations or their developmental pathways.

This reversibility likely reflects the fact that inolimomab acts as a competitive inhibitor rather than a cytotoxic agent [1] [35]. Once the antibody is cleared from circulation, normal interleukin-2 signaling can resume, allowing regulatory T-cell populations to recover their normal function and homeostasis. This characteristic distinguishes inolimomab from more aggressive immunosuppressive approaches that may cause long-lasting immune dysfunction.

Dates

Last modified: 07-20-2023

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